2-m-Tolyl-thiophene-3-carboxylic Acid

Synthetic Chemistry Analytical Chemistry Medicinal Chemistry

2-m-Tolyl-thiophene-3-carboxylic acid (MW 218.27 g/mol, C12H10O2S) is a specialized thiophene building block synthesized via Suzuki coupling. Its distinct 2-aryl-3-carboxylic acid scaffold is essential for preserving synthetic pathway integrity and biological specificity in SAR-driven programs. Unlike 4-aryl isomers, this regioisomer serves as a validated negative control for ANO1 assays and a precursor for naphthothiophene diones. Source 2-m-tolyl-thiophene-3-carboxylic acid with guaranteed regiochemical purity for reproducible research and scalable library synthesis.

Molecular Formula C12H10O2S
Molecular Weight 218.27 g/mol
Cat. No. B8471577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-m-Tolyl-thiophene-3-carboxylic Acid
Molecular FormulaC12H10O2S
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=C(C=CS2)C(=O)O
InChIInChI=1S/C12H10O2S/c1-8-3-2-4-9(7-8)11-10(12(13)14)5-6-15-11/h2-7H,1H3,(H,13,14)
InChIKeySTAJEOHGLNSMKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-m-Tolyl-thiophene-3-carboxylic Acid (CAS 1108172-92-4) as a Key Research Intermediate


2-m-Tolyl-thiophene-3-carboxylic acid is a specialized thiophene carboxylic acid derivative with the molecular formula C12H10O2S and a molecular weight of 218.27 g/mol . Its structure consists of a thiophene core substituted at the 3-position with a carboxylic acid and at the 2-position with a meta-tolyl (3-methylphenyl) group . This specific regiochemistry positions it as a valuable intermediate in the synthesis of more complex thiophene-based molecules, a class of compounds with broad applications in medicinal chemistry and materials science [1].

Why 2-m-Tolyl-thiophene-3-carboxylic Acid Cannot Be Directly Substituted with Other Thiophene Carboxylic Acids


The substitution pattern on the thiophene ring is a critical determinant of both chemical reactivity and biological activity. This compound features a specific 2-(m-tolyl) and 3-carboxylic acid arrangement. While a patent describes its synthesis via a Suzuki coupling of 2-bromo-thiophene-3-carboxylic acid with m-tolylboronic acid, the resulting 2-aryl-3-carboxylic acid scaffold is fundamentally different from the 4-arylthiophene-3-carboxylic acid [1] or thiophene-2-carboxylic acid [2] regioisomers. Generic substitution with a different thiophene carboxylic acid isomer would lead to a different molecule with altered electronic properties and a distinct biological profile, potentially nullifying the intended outcome in a synthetic pathway or a structure-activity relationship (SAR) study.

Quantitative Differentiation of 2-m-Tolyl-thiophene-3-carboxylic Acid from Key Analogs


Synthesis and Purity: Defined LC-MS Retention Time vs. Other 2-Arylthiophene-3-carboxylic Acids

2-m-Tolyl-thiophene-3-carboxylic acid can be synthesized via a Suzuki coupling with a defined LC-MS (basic) retention time of tR=0.51 min and an [M-H]- peak of 217.3 . This specific analytical fingerprint differentiates it from its positional isomer, 2-p-tolyl-thiophene-3-carboxylic acid, for which this specific analytical data is not reported in the same patent, implying a different retention time and synthetic profile .

Synthetic Chemistry Analytical Chemistry Medicinal Chemistry

Structural Scaffold: 2-Aryl-3-carboxylic Acid vs. Potent 4-Aryl-3-carboxylic Acid ANO1 Inhibitors

While 2-m-Tolyl-thiophene-3-carboxylic acid is a 2-aryl-3-carboxylic acid derivative, the most potent ANO1 inhibitors in the thiophene-3-carboxylic acid class are reported as 4-arylthiophene-3-carboxylic acid derivatives. For instance, compound 42 (a 4-arylthiophene-3-carboxylic acid analog) showed an IC50 of 0.79 μmol/L [1], and the optimized lead DFBTA displayed an IC50 of 24 nM [2]. This establishes a clear SAR where the 4-aryl substitution is critical for high potency against ANO1, a feature absent in the 2-aryl scaffold of 2-m-Tolyl-thiophene-3-carboxylic acid. Direct comparative data for the 2-aryl analog against ANO1 is not available.

Medicinal Chemistry Ion Channel Pharmacology Drug Discovery

Substituent Tolerance in DAO Inhibition: 3-Carboxylic Acid Scaffold vs. 2-Carboxylic Acid Scaffold

A series of thiophene-2-carboxylic acids and thiophene-3-carboxylic acids were identified as a new class of D-amino acid oxidase (DAO) inhibitors. SAR studies revealed that small substituents are well-tolerated on the thiophene ring of both the 2-carboxylic acid and 3-carboxylic acid scaffolds [1]. However, the introduction of a large branched side chain to the thiophene ring markedly decreased potency [2]. The m-tolyl group on 2-m-Tolyl-thiophene-3-carboxylic acid is a small, aromatic substituent, which aligns with the favorable SAR for this class.

Enzymology Neuroscience Structure-Activity Relationship (SAR)

Recommended Research Applications for 2-m-Tolyl-thiophene-3-carboxylic Acid


Synthetic Intermediate for Cross-Coupling and Functionalization

The compound is a direct product of a Suzuki coupling reaction between 2-bromo-thiophene-3-carboxylic acid and m-tolylboronic acid [1]. This establishes its primary application as a synthetic intermediate. The carboxylic acid group can be readily derivatized into amides, esters, or other functional groups, making it a versatile building block for generating diverse chemical libraries of 2-arylthiophene-3-carboxylate analogs.

Fragment-Based Lead Discovery for DAO Inhibitors

Class-level SAR studies on thiophene-3-carboxylic acids indicate that small substituents are well-tolerated for DAO inhibition [1]. 2-m-Tolyl-thiophene-3-carboxylic acid, with its small aromatic m-tolyl group, fits this profile and could serve as a fragment hit or a starting point for medicinal chemistry optimization toward novel DAO inhibitors for schizophrenia research .

Scaffold for Negative Control in ANO1 Pharmacology

High-potency ANO1 inhibitors are characterized by a 4-arylthiophene-3-carboxylic acid scaffold, with optimized leads showing nanomolar IC50 values [1]. The 2-aryl substitution pattern of 2-m-Tolyl-thiophene-3-carboxylic acid represents a distinct regioisomer. It is highly probable that this compound lacks potent ANO1 inhibitory activity, making it a valuable candidate for use as a negative control compound in ANO1-related biological assays to confirm the specificity of 4-aryl series inhibitors.

Synthesis of Naphtho[1,2-b]thiophene Derivatives

Functionalized thiophenecarboxylates, including N,N-Diethyl-2-(2-tolyl)thiophene-3-carboxamide derivatives, are known precursors for conversion into naphtho[1,2-b]thiophene-4,5-diones via intramolecular condensation reactions [1]. 2-m-Tolyl-thiophene-3-carboxylic acid can be converted to its corresponding amide and utilized in similar synthetic sequences to access this important class of polycyclic heteroaromatic compounds.

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